3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
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Overview
Description
3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex heterocyclic compound that features a unique fusion of morpholine, triazepine, and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the morpholinopropyl precursor, which is then subjected to cyclization reactions to form the triazepine and phthalazine rings. Key reagents include morpholine, propylamine, and various cyclizing agents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate ring closure and fusion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions that may include the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound’s properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Morpholinopropyl)-1,2,4-triazole: Shares the morpholinopropyl group but has a different heterocyclic core.
3-(3-Morpholinopropyl)-1,3,5-triazine: Another compound with a morpholinopropyl group but a different ring structure.
3-(3-Morpholinopropyl)-1,2,4-oxadiazole: Features a similar side chain but a different heterocyclic system.
Uniqueness
What sets 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione apart is its unique combination of morpholine, triazepine, and phthalazine rings. This fusion of different heterocyclic systems imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81215-79-4 |
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Molecular Formula |
C19H26N4O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C19H26N4O3/c24-18-14-21(7-3-6-20-8-10-26-11-9-20)15-19(25)23-13-17-5-2-1-4-16(17)12-22(18)23/h1-2,4-5H,3,6-15H2 |
InChI Key |
LKSOKXVSPAARAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
Origin of Product |
United States |
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